

# What is Fmoc-Ser(tBu)-OH- $^{13}\text{C}_3,^{15}\text{N}$ ?

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## Compound of Interest

Compound Name: Fmoc-Ser(tBu)-OH- $^{13}\text{C}_3,^{15}\text{N}$

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An In-depth Technical Guide to Fmoc-Ser(tBu)-OH- $^{13}\text{C}_3,^{15}\text{N}$  for Researchers, Scientists, and Drug Development Professionals

## Introduction

Fmoc-Ser(tBu)-OH- $^{13}\text{C}_3,^{15}\text{N}$  is a stable isotope-labeled amino acid derivative crucial for modern biochemical and pharmaceutical research. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), nuclear magnetic resonance (NMR) spectroscopy, and quantitative mass spectrometry (MS). The incorporation of carbon-13 ( $^{13}\text{C}$ ) at three positions and nitrogen-15 ( $^{15}\text{N}$ ) provides a distinct mass shift, making it an invaluable tool for tracing and quantifying peptides and proteins in complex biological systems.

## Core Compound Properties

Fmoc-Ser(tBu)-OH- $^{13}\text{C}_3,^{15}\text{N}$  is a serine derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the hydroxyl side chain is protected by a tert-butyl (tBu) group. The isotopic labeling involves the substitution of naturally occurring isotopes with  $^{13}\text{C}$  and  $^{15}\text{N}$ .

## Chemical and Physical Data

The key physicochemical properties of Fmoc-Ser(tBu)-OH- $^{13}\text{C}_3,^{15}\text{N}$  are summarized in the table below, providing essential information for its handling, storage, and application in chemical synthesis.

Property	Value
Chemical Formula	$^{13}\text{C}_3\text{H}_{25}^{15}\text{NO}_5$
Molecular Weight	387.41 g/mol
CAS Number	1217448-78-6
Appearance	Solid
Melting Point	131-136 °C
Storage Temperature	-20°C
Isotopic Purity	≥99 atom % $^{13}\text{C}$ ; ≥98 atom % $^{15}\text{N}$
Chemical Purity	≥99%

## Applications in Research and Development

The unique properties of Fmoc-Ser(tBu)-OH- $^{13}\text{C}_3$ , $^{15}\text{N}$  make it a versatile reagent in several advanced research applications:

- **Solid-Phase Peptide Synthesis (SPPS):** It serves as a building block for the synthesis of peptides with a site-specific isotopic label. This is critical for structural and functional studies of peptides and proteins.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** The  $^{13}\text{C}$  and  $^{15}\text{N}$  labels act as sensitive probes in NMR experiments, facilitating the structural elucidation and dynamic analysis of peptides and proteins in solution and solid states.[\[1\]](#)[\[2\]](#)
- **Quantitative Mass Spectrometry:** It is widely used as an internal standard in mass spectrometry-based proteomics for the accurate quantification of proteins and their post-translational modifications in complex biological samples.[\[3\]](#)[\[4\]](#)

## Experimental Protocols

The following sections provide detailed methodologies for the key applications of Fmoc-Ser(tBu)-OH- $^{13}\text{C}_3$ , $^{15}\text{N}$ .

## Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a short peptide containing the labeled serine residue using the Fmoc/tBu strategy.

### Materials:

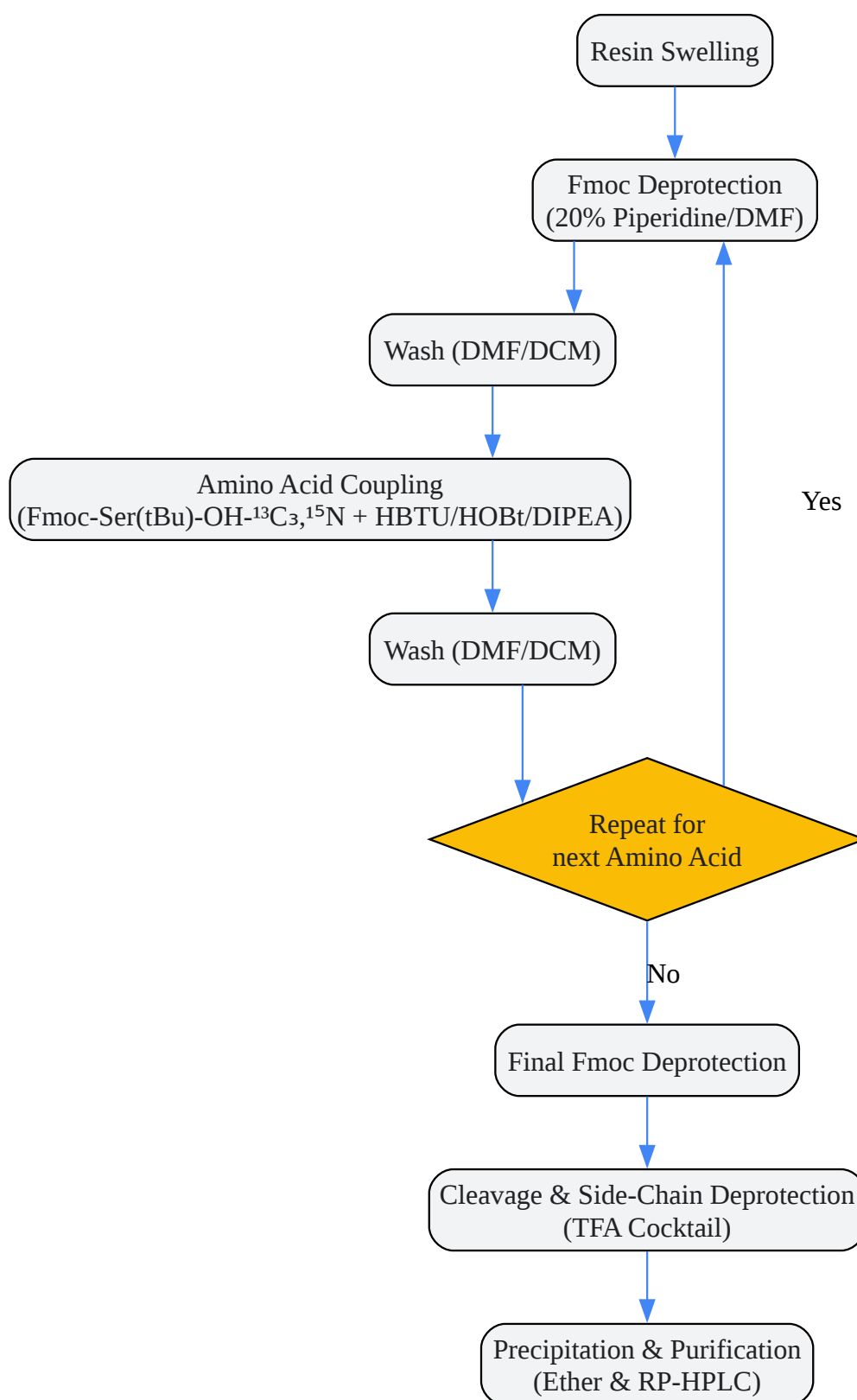
- Fmoc-Ser(tBu)-OH- $^{13}\text{C}_3$ ,  $^{15}\text{N}$
- Rink Amide resin
- Other required Fmoc-amino acids
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBT (Hydroxybenzotriazole)
- N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
- Cold diethyl ether

### Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
- Fmoc Deprotection:
  - Drain the DMF.
  - Add the 20% piperidine solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group.[\[5\]](#)[\[6\]](#)

- Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all traces of piperidine.
- Amino Acid Coupling:
  - In a separate tube, dissolve Fmoc-Ser(tBu)-OH- $^{13}\text{C}_3$ , $^{15}\text{N}$  (3 equivalents to the resin loading capacity), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
  - Add DIPEA (6 eq.) to the amino acid solution to activate the carboxyl group.
  - Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. The use of DIPEA with Fmoc-Ser(tBu)-OH can sometimes lead to racemization, and the use of collidine as a substitute has been recommended.[\[7\]](#)
  - Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
  - After complete coupling, drain the reaction solution and wash the resin with DMF and DCM.
- Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
- Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Side-Chain Deprotection:
  - Wash the peptide-resin with DCM and dry it under vacuum.
  - Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[\[8\]](#)
  - Filter the resin and collect the filtrate containing the crude peptide.
- Peptide Precipitation and Purification:
  - Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the peptide pellet under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)



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Solid-Phase Peptide Synthesis (SPPS) Workflow.

## NMR Spectroscopy Analysis

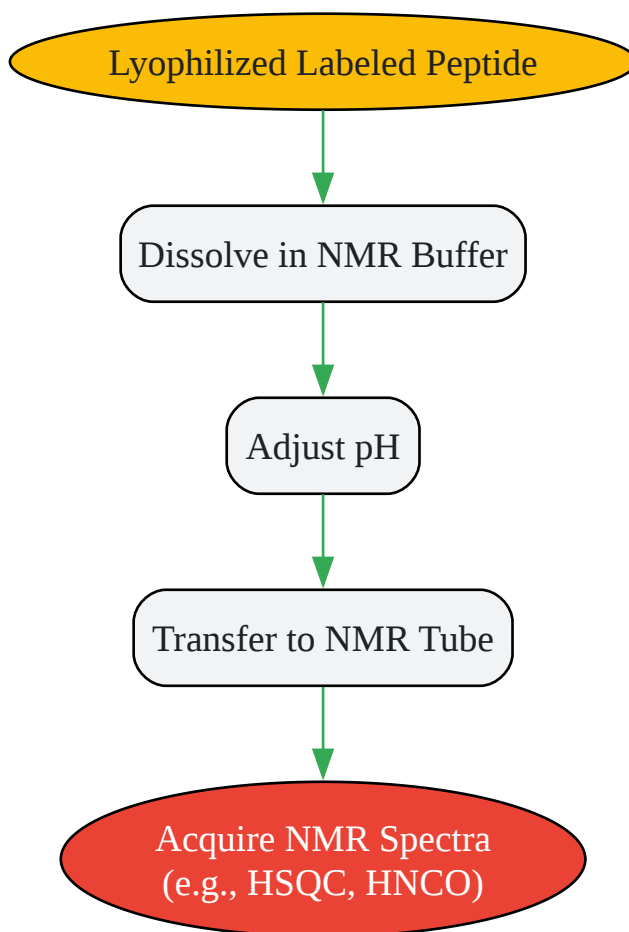
This protocol describes the preparation of a peptide sample containing Fmoc-Ser(tBu)-OH- $^{13}\text{C}_3$ , $^{15}\text{N}$  for NMR analysis.

### Materials:

- Purified, lyophilized peptide containing the  $^{13}\text{C}$ ,  $^{15}\text{N}$ -labeled serine.
- NMR buffer (e.g., phosphate buffer in  $\text{H}_2\text{O}/\text{D}_2\text{O}$  or 100%  $\text{D}_2\text{O}$ ).
- NMR tube.

### Procedure:

- **Sample Dissolution:** Dissolve the lyophilized peptide in the chosen NMR buffer to the desired concentration (typically 0.1-1 mM).
- **pH Adjustment:** Adjust the pH of the sample to the desired value using small aliquots of dilute HCl or NaOH.
- **Transfer to NMR Tube:** Transfer the final solution to a clean, high-quality NMR tube.
- **Data Acquisition:** Acquire NMR spectra. The presence of  $^{13}\text{C}$  and  $^{15}\text{N}$  labels allows for a variety of heteronuclear correlation experiments (e.g.,  $^1\text{H}$ - $^{15}\text{N}$  HSQC,  $^1\text{H}$ - $^{13}\text{C}$  HSQC) to probe the structure and dynamics around the labeled serine residue.[\[14\]](#)[\[15\]](#)



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NMR Sample Preparation Workflow.

## Quantitative Mass Spectrometry

This protocol details the use of a peptide synthesized with Fmoc-Ser(tBu)-OH- $^{13}\text{C}_3$ ,  $^{15}\text{N}$  as an internal standard for the quantification of a target peptide in a biological sample.

Materials:

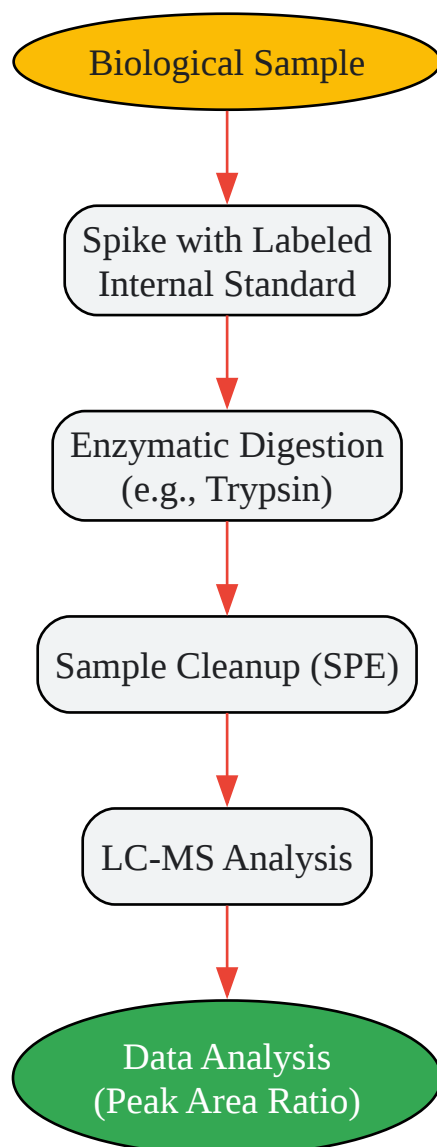
- Purified, quantified peptide containing the  $^{13}\text{C}$ ,  $^{15}\text{N}$ -labeled serine (internal standard).
- Biological sample containing the target peptide (e.g., cell lysate, plasma).
- Digestion buffer and enzyme (e.g., trypsin).
- LC-MS grade solvents (water, acetonitrile, formic acid).



- LC-MS system.

Procedure:

- Sample Preparation: Prepare the biological sample for analysis. This may involve protein extraction, denaturation, reduction, and alkylation.
- Spiking of Internal Standard: Add a known amount of the stable isotope-labeled peptide internal standard to the biological sample.
- Enzymatic Digestion: If analyzing a protein, digest the sample with an appropriate protease (e.g., trypsin) to generate peptides.
- Sample Cleanup: Desalt and concentrate the peptide mixture using a solid-phase extraction (SPE) method.
- LC-MS Analysis:
  - Inject the sample onto an LC-MS system.
  - Separate the peptides using a suitable chromatographic gradient.
  - Detect the peptides using the mass spectrometer, monitoring for the mass-to-charge ( $m/z$ ) ratios of both the native target peptide and the heavy-isotope-labeled internal standard.
- Data Analysis: Quantify the target peptide by comparing the peak area of its corresponding mass chromatogram to the peak area of the internal standard.[\[16\]](#)[\[17\]](#)



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Quantitative Mass Spectrometry Workflow.

## Conclusion

Fmoc-Ser(tBu)-OH- $^{13}\text{C}_3$ ,  $^{15}\text{N}$  is an essential reagent for researchers in the fields of chemistry, biology, and medicine. Its well-defined chemical properties and the precision of its isotopic labeling enable advanced applications in peptide synthesis, structural biology, and quantitative proteomics. The detailed protocols provided in this guide serve as a practical resource for the effective utilization of this powerful research tool.

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